molecular formula C8H17NO2 B138260 Tert-butyl (3R)-3-aminobutanoate CAS No. 158849-23-1

Tert-butyl (3R)-3-aminobutanoate

Cat. No.: B138260
CAS No.: 158849-23-1
M. Wt: 159.23 g/mol
InChI Key: BFFNZGWJTHWUMY-ZCFIWIBFSA-N
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Description

Tert-butyl (3R)-3-aminobutanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group and an amino group attached to a butanoate backbone

Mechanism of Action

Target of Action

Tert-butyl (3R)-3-aminobutanoate is a complex compound that interacts with various targetsThe tert-butyl group, a component of this compound, is known for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .

Mode of Action

The mode of action of this compound is not fully understood. The tert-butyl group, which is part of this compound, is known for its unique reactivity pattern. This reactivity is due to the crowded nature of the tert-butyl group, which can influence its interactions with other molecules

Biochemical Pathways

The tert-butyl group, a component of this compound, is known to be involved in various biochemical transformations. It has relevance in nature and its implication in biosynthetic and biodegradation pathways is well-documented . .

Result of Action

The tert-butyl group is known to exhibit a unique reactivity pattern, which can influence its interactions with other molecules and potentially lead to various cellular effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the crowded nature of the tert-butyl group can influence its reactivity and interactions with other molecules . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-aminobutanoate typically involves the esterification of (3R)-3-aminobutanoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (3R)-3-aminobutanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to yield the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Acyl chlorides or anhydrides are often used for amide formation.

Major Products:

    Oxidation: Oximes or nitriles.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Tert-butyl (3R)-3-aminobutanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Its ability to undergo a variety of chemical reactions and its utility in diverse fields make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl (3R)-3-aminobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(9)5-7(10)11-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFNZGWJTHWUMY-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158849-23-1
Record name 1,1-Dimethylethyl (3R)-3-aminobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158849-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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